molecular formula C13H17NO B14633035 N-(3-Methoxyphenyl)cyclohexanimine CAS No. 52481-39-7

N-(3-Methoxyphenyl)cyclohexanimine

Cat. No.: B14633035
CAS No.: 52481-39-7
M. Wt: 203.28 g/mol
InChI Key: MLRXASFPNMNLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)cyclohexanimine is a cyclohexane-derived amine featuring a 3-methoxyphenyl substituent. While the exact IUPAC nomenclature may vary, structurally related compounds include 3-Methoxyeticyclidine (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine), which shares the cyclohexanamine backbone and 3-methoxyphenyl group . Its structural flexibility allows for modifications that influence pharmacokinetics, receptor affinity, and metabolic stability.

Properties

CAS No.

52481-39-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(3-methoxyphenyl)cyclohexanimine

InChI

InChI=1S/C13H17NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3

InChI Key

MLRXASFPNMNLNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 3-methoxyaniline under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 3-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of N-(3-Methoxyphenyl)cyclohexylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

N-(3-Methoxyphenyl)cyclohexanimine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an antagonist at the NMDA receptor, inhibiting its activity and leading to various pharmacological effects. This interaction is crucial for its potential use as a dissociative anesthetic.

Comparison with Similar Compounds

TRPV1 Antagonists: N-(3-Methoxyphenyl)cinnamide Derivatives

Key Compound :

  • N-(3-Methoxyphenyl)-4-chlorocinnamide
    • Structure : Features a cinnamide scaffold with 3-methoxyphenyl and 4-chloro substitutions.
    • Activity : High-affinity TRPV1 antagonist (Ki = 18 nM) .
    • Comparison : The chloro substitution at the 4-position enhances TRPV1 binding compared to unsubstituted analogs. Carbon-11 labeled versions (e.g., N-(3-methoxyphenyl)-4-trifluoromethylcinnamide) have been synthesized for PET imaging, highlighting its utility in neuroreceptor studies .

Table 1: TRPV1-Targeting Analogs

Compound Name Key Substituents Affinity (Ki) Application Reference
N-(3-Methoxyphenyl)-4-chlorocinnamide 4-Cl, 3-OCH₃ 18 nM TRPV1 antagonist, PET imaging
N-(3-Methoxyphenyl)-4-CF₃-cinnamide 4-CF₃, 3-OCH₃ Not reported Radioligand development

Antiangiogenic Agents: Pyridinyl-Thiazolyl Carboxamides

Key Compound :

  • N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k)
    • Structure : Combines a thiazole-carboxamide core with 3-methoxyphenyl and pyridinyl groups.
    • Activity : Inhibits angiogenesis in HUVEC colony formation (IC₅₀ < 30 mg/kg/day) and tumor growth, outperforming Vandetanib in preclinical models .
    • Comparison : The 3-methoxyphenyl group contributes to enhanced bioavailability and target engagement in angiogenesis signaling pathways.

Table 2: Antiangiogenic Analogs

Compound Name Core Structure Key Activity Efficacy vs. Control Reference
Compound 3k Thiazole-carboxamide Anti-HUVEC migration Superior to Vandetanib

CNS Radioligands: N-(3-Methoxyphenyl)picolinamide Derivatives

Key Compound :

  • N-(3-Methoxyphenyl)picolinamide with 4-F/Cl substitutions Structure: Picolinamide scaffold with halogenated phenyl groups. Activity: Enhanced blood-brain barrier (BBB) permeability and reduced nonspecific binding compared to methylthio analogs . Comparison: The 3-methoxy group improves CNS penetration, while halogen substitutions (F/Cl) fine-tune receptor affinity.

Table 3: CNS-Targeting Analogs

Compound Name Substituents BBB Permeability Key Challenge Addressed Reference
N-(3-Methoxyphenyl)picolinamide 4-F or 4-Cl High Reduced nonspecific binding

Structural Analogs with Modified Backbones

  • 3-Methoxyeticyclidine (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine): Structure: Cyclohexanamine with ethyl and 3-methoxyphenyl groups.
  • N-[1-(3-Methoxyphenyl)ethyl]cyclohexanamine: Structure: Ethyl-linked 3-methoxyphenyl to cyclohexanamine.

Table 4: Cyclohexanamine Structural Analogs

Compound Name Substituents Biological Target Notes Reference
3-Methoxyeticyclidine N-ethyl, 3-OCH₃ NMDA receptor (speculated) Research chemical
N-[1-(3-MP)ethyl]cyclohexanamine Ethyl linker, 3-OCH₃ Undetermined Synthetic versatility

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects :

  • Halogenation (Cl, F) at the 4-position of phenyl rings enhances receptor affinity in TRPV1 antagonists and CNS radioligands .
  • The 3-methoxy group improves BBB permeability and metabolic stability across multiple compound classes .

Scaffold Flexibility :

  • Thiazole-carboxamide and cinnamide backbones enable divergent biological activities (antiangiogenic vs. TRPV1 antagonism) despite shared 3-methoxyphenyl motifs .

Challenges: Nonspecific binding in CNS-targeted compounds remains a hurdle, addressed via halogen substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.